molecular formula C12H11FN2O3S2 B5572524 4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

Cat. No. B5572524
M. Wt: 314.4 g/mol
InChI Key: DTYHMLZOHZPFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide involves multiple steps, including the use of sulfonamide moieties as key intermediates. For instance, Ghorab et al. (2017) synthesized a series of derivatives by starting from specific diketone compounds, indicating the versatility of sulfonamide-based syntheses in producing compounds with antimicrobial activity (Ghorab, Soliman, Alsaid, & Askar, 2017). Additionally, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, highlighting methods relevant to our compound's synthesis (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been analyzed using X-ray crystallography, revealing detailed structural information. Ramazani et al. (2011) presented the single crystal X-ray structure of a closely related compound, demonstrating the potential for detailed structural insights into sulfonamide derivatives (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Research into compounds with the sulfonamide group reveals a variety of chemical reactions and properties. These include their ability to act as antimicrobial agents, with specific compounds showing significant activity against a range of bacteria and fungi (Ghorab et al., 2017). This suggests that our compound of interest may also possess similar properties, pending specific research.

Scientific Research Applications

Anticancer Activity

Compounds related to "4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide" have been synthesized and evaluated for their anticancer activity. For instance, a series of phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compounds induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Activity

Another area of application is the synthesis of novel sulfonamide derivatives with antimicrobial properties. A study demonstrated the synthesis of compounds carrying the biologically active sulfonamide moiety, displaying interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their utility in combating microbial infections (Ghorab et al., 2017).

Polymer Science

In polymer science, compounds with sulfonamide moieties have been used to develop new materials with promising properties. For example, novel soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showcasing good solubility, high thermal stability, and potential for applications in advanced materials technology (Liu et al., 2013).

Fuel Cell Technology

Sulfonamide derivatives have also found applications in fuel cell technology. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized for fuel cell applications, highlighting the versatility of sulfonamide-containing compounds in creating materials for energy technologies (Kim et al., 2011).

Chemical Sensing

Additionally, sulfonamide compounds have been explored for their use in chemical sensing. A chemosensor based on a coumarin fluorophore demonstrated highly selective detection of Cu2+ and H2PO4−, indicating the potential of sulfonamide derivatives in environmental monitoring and diagnostic applications (Meng et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. It’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

The future directions in the research and development of sulfonamides could involve exploring their potential uses in various fields such as medicinal chemistry, agriculture, and more .

properties

IUPAC Name

4-[(3-fluorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-3-8(13)5-9/h2-7,15H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYHMLZOHZPFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-fluorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.